2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide is an organic compound with a complex structure It is characterized by the presence of a chloroacetamide group attached to a hydroxyethyl chain, which is further connected to a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-methylphenyl ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amide group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-keto-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide.
Reduction: Formation of N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide.
Substitution: Formation of N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide derivatives with various substituents.
Scientific Research Applications
2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloroacetamide moiety can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide: Similar structure but with an ethoxymethyl group instead of a hydroxyethyl group.
2-Chloro-N-(hydroxymethyl)acetamide: Contains a hydroxymethyl group instead of a hydroxyethyl group.
2-Chloro-N-(4-ethylhexyl)acetamide: Features a longer alkyl chain compared to the hydroxyethyl group.
Uniqueness
2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide is unique due to the presence of both a hydroxy group and a chloroacetamide moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-2-4-9(5-3-8)10(14)7-13-11(15)6-12/h2-5,10,14H,6-7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQANEGVMTSERRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.